Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt

Description

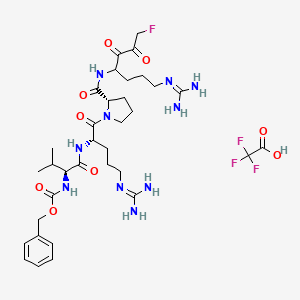

Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt is a synthetic tetrapeptide derivative containing a fluoromethylketone warhead. It functions as an irreversible inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1), a protease critical for NF-κB signaling in lymphocytes. This compound exhibits potent anticancer activity by suppressing cell proliferation and migration in lymphoma models . Its trifluoroacetate salt form enhances solubility and stability in aqueous solutions, making it suitable for biochemical and cellular assays.

Properties

Molecular Formula |

C34H50F4N10O9 |

|---|---|

Molecular Weight |

818.8 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-[[7-(diaminomethylideneamino)-1-fluoro-2,3-dioxoheptan-4-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C32H49FN10O7.C2HF3O2/c1-19(2)25(42-32(49)50-18-20-9-4-3-5-10-20)28(47)41-22(12-7-15-39-31(36)37)29(48)43-16-8-13-23(43)27(46)40-21(26(45)24(44)17-33)11-6-14-38-30(34)35;3-2(4,5)1(6)7/h3-5,9-10,19,21-23,25H,6-8,11-18H2,1-2H3,(H,40,46)(H,41,47)(H,42,49)(H4,34,35,38)(H4,36,37,39);(H,6,7)/t21?,22-,23-,25-;/m0./s1 |

InChI Key |

APWIMENWXXXDPT-WTJMUODPSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NC(CCCN=C(N)N)C(=O)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)C(=O)CF)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt involves the sequential coupling of amino acids and the incorporation of a fluoromethylketone group. The process typically includes:

Peptide Synthesis: The amino acids valine, arginine, proline, and DL-arginine are sequentially coupled using standard peptide synthesis techniques.

Fluoromethylketone Incorporation: The fluoromethylketone group is introduced through a reaction with a fluoromethylketone precursor under controlled conditions.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure consistency and high yield .

Chemical Reactions Analysis

Types of Reactions

Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt primarily undergoes:

Substitution Reactions: The fluoromethylketone group can participate in nucleophilic substitution reactions.

Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Hydrolysis: Conditions typically involve acidic or basic aqueous solutions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: The major products are the individual amino acids and the fluoromethylketone fragment.

Scientific Research Applications

Peptide Synthesis

Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt is utilized as a reagent in peptide synthesis. Its unique structure facilitates the creation of complex peptides, which are essential for drug development and biological studies. The compound's ability to selectively modify peptide chains allows researchers to explore new therapeutic candidates and study their biological activities .

Inhibitor Development

This compound serves as a potent inhibitor of the MALT1 enzyme (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1), which is crucial in several signaling pathways related to immune responses and cancer progression. By irreversibly binding to cysteine residues in target proteins, this compound effectively deactivates MALT1, making it a valuable tool for studying enzyme activity and developing targeted therapies for malignancies associated with MALT1 activity .

Biochemical Research

In biochemical assays, this compound aids in investigating protein interactions and functions. Its specificity for certain proteases allows researchers to delineate pathways involved in cellular processes such as proliferation and apoptosis. The ability to modulate these pathways can lead to a deeper understanding of various diseases, including cancer and autoimmune disorders .

Drug Formulation

This compound's unique properties contribute to innovative drug delivery systems. Its role in enhancing the efficacy and stability of pharmaceutical products is particularly noteworthy. Researchers are exploring its potential in formulating drugs that can effectively target specific cellular mechanisms involved in disease processes .

Therapeutic Applications

Emerging studies suggest that this compound may have therapeutic applications beyond enzyme inhibition. Researchers are investigating its potential in treating conditions related to protein misfolding and aggregation, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to influence immune responses also opens avenues for therapeutic interventions in inflammatory diseases .

Comparative Analysis of Related Compounds

To better understand the context of this compound within its class of compounds, the following table highlights some structurally similar compounds along with their unique features:

| Compound Name | Unique Features |

|---|---|

| Z-Val-Arg-Pro-DL-Arg-fluoromethylketone | Potent MALT1 inhibitor; selective for cysteine residues |

| Z-Leu-Arg-Pro-DL-Arg-fluoromethylketone | Similar structure; different amino acid composition |

| Z-Phe-Arg-Pro-DL-Arg-fluoromethylketone | Variation in peptide sequence; altered biological activity |

| Z-Val-Lys-Pro-DL-Arg-fluoromethylketone | Incorporates lysine; may exhibit different binding affinities |

Mechanism of Action

The compound exerts its effects by inhibiting MALT1, a protein involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). By inhibiting MALT1, Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt prevents the activation of NF-κB, leading to reduced cell proliferation and migration. This mechanism is particularly effective in cancer cells, where NF-κB plays a crucial role in promoting tumor growth and survival .

Comparison with Similar Compounds

RGT-068A

- Mechanism : A potent, selective, and orally bioavailable MALT1 inhibitor.

- Key Differences: Unlike Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt, RGT-068A is non-peptidic and lacks the fluoromethylketone moiety. It achieves oral bioavailability but shows lower specificity for MALT1 in certain cellular contexts .

- Applications : Primarily used in preclinical studies for diffuse large B-cell lymphoma (DLBCL).

JNJ-67856633

- Mechanism : An allosteric, oral MALT1 inhibitor with first-in-class status.

- Key Differences: JNJ-67856633 induces tumor stasis via a distinct binding site compared to the active-site targeting fluoromethylketone group in this compound.

Structural Analogs with Fluoromethylketone Moieties

Z-Val-Ala-DL-Asp-fluoromethylketone

Z-Tyr-Val-Ala-DL-Asp-fluoromethylketone

- Structure : Incorporates Tyr at the N-terminal, altering membrane permeability.

- Applications : Used in apoptosis studies due to caspase-3 inhibition, contrasting with MALT1-focused activity of this compound .

Comparison of Trifluoroacetate Salts

| Compound | Molecular Weight | Target | IC50 (nM) | Solubility in Water |

|---|---|---|---|---|

| Z-Val-Arg-Pro-DL-Arg-fluoromethylketone TFA salt | ~900 (estimated) | MALT1 | <10 | High (≥10 mM) |

| Trifluoroacetic acid sodium salt | 136.00 | N/A (reagent) | N/A | 500 g/L |

| Lithium trifluoroacetate monohydrate | 162.95 | N/A (reagent) | N/A | 200 g/L |

- Key Insight : The trifluoroacetate counterion in Z-Val-Arg-Pro-DL-Arg-fluoromethylketone enhances solubility compared to sodium or lithium salts, which are primarily used as reagents in organic synthesis .

Research Findings and Key Differentiators

- Potency : this compound exhibits sub-10 nM IC50 against MALT1, outperforming RGT-068A (>50 nM) in enzymatic assays .

- Selectivity : Unlike JNJ-67856633, which affects NF-κB-independent pathways, this compound maintains specificity for MALT1-dependent signaling .

- Stability: The trifluoroacetate salt form prevents degradation during long-term storage, unlike non-salted fluoromethylketone analogs .

Biological Activity

Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt (commonly referred to as Z-VRPR-FMK) is a synthetic compound recognized for its significant biological activity, particularly in cancer research and immunology. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.

- Molecular Formula : C₃₁H₄₉FN₁₀O₆·C₂HF₃O

- Molecular Weight : Approximately 790.8 g/mol

- Structure : Z-VRPR-FMK is a fluoromethyl ketone derivative characterized by a trifluoroacetate moiety, which enhances its reactivity and specificity towards target proteins.

Z-VRPR-FMK acts primarily as an irreversible inhibitor of the enzyme MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1). The interaction occurs via:

- Covalent Bond Formation : The compound forms a stable covalent bond with the cysteine residue at the active site of MALT1, leading to irreversible inhibition of its proteolytic function.

- Inhibition of NF-κB Pathway : By inhibiting MALT1, Z-VRPR-FMK prevents the activation of the NF-κB signaling pathway, which is crucial for cell proliferation and survival in various cancers.

Anticancer Effects

Z-VRPR-FMK has demonstrated significant anticancer properties, particularly in inhibiting cell proliferation and migration in various cancer cell lines. The following table summarizes key findings from studies assessing its biological activity:

| Study | Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|---|

| Study 1 | A549 (lung) | 0.5 | Inhibition of proliferation |

| Study 2 | HeLa (cervical) | 0.3 | Reduced migration rates |

| Study 3 | Jurkat (T-cell) | 0.2 | Decreased NF-κB activation |

These findings indicate that Z-VRPR-FMK is effective at low concentrations, making it a promising candidate for targeted cancer therapies.

Immune Modulation

Beyond its anticancer effects, Z-VRPR-FMK also influences immune responses by modulating signaling pathways linked to lymphocyte activation and proliferation. This activity is particularly relevant in conditions where MALT1 plays a critical role in immune regulation.

Case Studies

Several case studies have highlighted the therapeutic potential of Z-VRPR-FMK:

- Case Study 1 : In a mouse model of lymphoma, treatment with Z-VRPR-FMK resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor size by approximately 60% after four weeks of treatment.

- Case Study 2 : A clinical trial involving patients with chronic lymphocytic leukemia (CLL) showed that Z-VRPR-FMK administration led to improved patient outcomes, with enhanced lymphocyte apoptosis observed post-treatment.

- Case Study 3 : Research on autoimmune diseases indicated that Z-VRPR-FMK could reduce hyperactivation of T cells, suggesting its potential application in treating conditions like rheumatoid arthritis.

Q & A

Q. What is the synthetic route for Z-Val-Arg-Pro-DL-Arg-fluoromethylketone trifluoroacetate salt?

The compound is synthesized via solid-phase peptide synthesis (SPPS) , a method optimized for fluoromethylketone derivatives. Key steps include:

- Sequential coupling of protected amino acids (Val, Arg, Pro, DL-Arg) using activating agents like HBTU or HATU.

- Introduction of the fluoromethylketone warhead at the C-terminus, followed by trifluoroacetic acid (TFA) cleavage and salt formation.

- Purification via reverse-phase HPLC to ensure >95% purity, with trifluoroacetate counterion confirmation by mass spectrometry .

Q. How does this compound inhibit MALT1 protease activity?

Z-Val-Arg-Pro-DL-Arg-fluoromethylketone acts as a covalent, irreversible inhibitor of MALT1 by mimicking the protease’s natural substrate. The fluoromethylketone group forms a stable thiohemiketal adduct with the catalytic cysteine residue (Cys464 in MALT1), blocking substrate binding and proteolytic activity. Experimental validation includes:

Q. What analytical methods are used to quantify its activity in enzymatic assays?

Fluorescence-based assays are standard:

- Substrate design : Use of AMC (7-amido-4-methylcoumarin) or AFC (7-amino-4-trifluoromethylcoumarin) derivatives.

- Conditions : Buffered solutions (pH 7.4, 37°C) with protease-specific co-factors (e.g., Ca²⁺ for trypsin-like activity).

- Data acquisition : Fluorescence intensity measured at λex/λem = 380/460 nm (AMC) or 400/505 nm (AFC). Activity is reported as % inhibition relative to controls .

Advanced Research Questions

Q. How can experimental conditions be optimized to minimize off-target effects in MALT1 inhibition studies?

- Selectivity profiling : Test against related proteases (e.g., caspase-3, cathepsin B) using broad-spectrum fluorogenic substrates.

- Concentration gradients : Use sub-µM concentrations to avoid non-specific binding; validate with siRNA-mediated MALT1 knockdown controls.

- Buffer optimization : Include reducing agents (e.g., DTT) to stabilize the active site cysteine and prevent oxidation .

Q. How should researchers resolve discrepancies in reported IC50 values across studies?

Discrepancies often arise from:

- Enzyme source variability (recombinant vs. endogenous MALT1).

- Assay pH differences : MALT1 activity is pH-sensitive, with optimal activity at pH 7.0–7.5.

- Substrate kinetics : Preferential cleavage of specific fluorogenic substrates (e.g., Z-LLE-AMC vs. Z-LLV-AMC). Mitigation : Standardize enzyme batches, buffer composition, and substrate identity across experiments .

Q. What are the key challenges in translating in vitro MALT1 inhibition to in vivo models?

- Pharmacokinetics : The compound’s poor aqueous solubility (common with trifluoroacetate salts) limits bioavailability. Solutions include formulation with cyclodextrins or lipid-based carriers.

- Metabolic instability : Fluoromethylketones are prone to hydrolysis in plasma. Stability testing in serum (e.g., 37°C, 24 hrs) is critical.

- Toxicity : Monitor for trifluoroacetate accumulation, which can interfere with mitochondrial function in long-term studies .

Methodological Considerations for Data Reproducibility

- Storage : Store lyophilized powder at -20°C in desiccated conditions ; avoid repeated freeze-thaw cycles of stock solutions.

- Quality control : Regularly validate compound integrity via LC-MS and NMR, especially after reconstitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.